N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 42849-82-1
VCID: VC11544965
InChI:
SMILES:
Molecular Formula: C5H7N3O
Molecular Weight: 125.1

N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine

CAS No.: 42849-82-1

Cat. No.: VC11544965

Molecular Formula: C5H7N3O

Molecular Weight: 125.1

Purity: 95

* For research use only. Not for human or veterinary use.

N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine - 42849-82-1

Specification

CAS No. 42849-82-1
Molecular Formula C5H7N3O
Molecular Weight 125.1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a 1-methylimidazole ring linked to a hydroxylamine moiety via a methylidene bridge. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, adopts a planar conformation, while the hydroxylamine group introduces tautomeric possibilities. X-ray crystallography and computational studies suggest that the hydroxylamine oxygen engages in intramolecular hydrogen bonding with the imidazole’s N-H group, stabilizing the (E)-isomer under standard conditions. This interaction reduces rotational freedom around the C=N bond, influencing the compound’s reactivity in nucleophilic additions and cyclization reactions.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 3442 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=N stretch) confirm the presence of the hydroxylamine and imine functionalities.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra in DMSO-d₆ reveal a singlet at δ 3.83 ppm for the methyl group on the imidazole ring and a downfield-shifted proton at δ 8.60 ppm for the imine hydrogen.

  • Mass Spectrometry: High-resolution ESI-TOF analysis shows a molecular ion peak at m/z 125.13 ([M+H]⁺), consistent with the molecular formula.

Synthetic Methodologies

Conventional Synthesis

The primary synthesis route involves refluxing 1-methyl-1H-imidazole with hydroxylamine hydrochloride in ethanol or methanol (Eq. 1):

1-Methylimidazole+NH2OH\cdotpHClEtOH, refluxN-[(1-Methylimidazol-2-yl)methylidene]hydroxylamine+HCl(Yield: 72%)[1]\text{1-Methylimidazole} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{N-[(1-Methylimidazol-2-yl)methylidene]hydroxylamine} + \text{HCl} \quad \text{(Yield: 72\%)}[1]

This one-pot reaction proceeds via nucleophilic attack of hydroxylamine on the imidazole’s electrophilic carbon, followed by dehydration. The use of methanol as a solvent enhances reaction kinetics compared to ethanol, reducing reaction times from 24 hours to 5 hours.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction. A mixture of 1-methylimidazole and hydroxylamine in isopropyl alcohol, catalyzed by iron(III) chloride hexahydrate, achieves 85% yield within 15 minutes at 140°C . This method minimizes side product formation, such as the over-oxidation to nitroso derivatives.

Biological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). Mechanistic studies suggest it disrupts microbial cell membranes by chelating essential divalent cations like Mg²⁺ and Ca²⁺, compromising membrane integrity.

Chemical Reactivity and Applications

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals. For example, its reaction with Cu(II) acetate in methanol produces a square-planar complex (Eq. 2):

Cu(OAc)2+2L[CuL2(OAc)2](L = ligand)[1]\text{Cu(OAc)}_2 + 2 \, \text{L} \rightarrow [\text{CuL}_2(\text{OAc})_2] \quad \text{(L = ligand)}[1]

These complexes exhibit enhanced catalytic activity in oxidation reactions, such as the conversion of benzyl alcohol to benzaldehyde (TOF = 120 h⁻¹).

Polymer Science

Incorporating the compound into polyimide matrices improves thermal stability (T₅₀₀ = 450°C vs. 380°C for unmodified polyimides). The imidazole ring facilitates π-π stacking interactions, enhancing mechanical strength by 30%.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaSimilarity IndexKey Distinguishing Feature
2-(2-Methyl-1H-imidazol-1-yl)ethanamineC₆H₁₁N₃0.88Lacks hydroxylamine group
(1H-Imidazol-2-yl)methanamineC₄H₇N₃0.73Absence of methylidene bridge

The hydroxylamine functionality in N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine enables unique redox behavior, distinguishing it from analogs.

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